Cas no 885-24-5 (2-Isopropoxy-1-naphthaldehyde)
2-Isopropoxy-1-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Isopropoxy-1-naphthaldehyde
- 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde
- 2-iso-Propoxynaphthalin-1-carbaldehyd
- 2-Isopropoxy-1-naphthaldehyd
- 2-Isopropyloxy-1-formyl-naphthalin
- DTXSID301245460
- MFCD02629634
- AKOS000103393
- 2-propan-2-yloxynaphthalene-1-carbaldehyde
- MLS000574406
- SCHEMBL3267842
- 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
- CS-0196336
- FT-0716807
- E89637
- SR-01000234687-1
- ASISCHEM R26543
- HMS2310O11
- SMR000195070
- SR-01000234687
- EN300-80089
- 885-24-5
- RIUGCNDMPSXTTC-UHFFFAOYSA-N
- CHEMBL1376767
- 2-ISOPROPOXYNAPHTHALENE-1-CARBALDEHYDE
- VS-07492
- STL289240
- 1-Naphthaldehyde, 2-isopropoxy- (7CI, 8CI); 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde (ACI); 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde; 2-Isopropoxy-1-naphthaldehyde; 2-Isopropoxy-1-naphthalenecarboxaldehyde; 2-Propan-2-yloxynaphthalene-1-carbaldehyde
- DA-40872
- BBL023718
-
- MDL: MFCD02629634
- Inchi: 1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
- InChI Key: RIUGCNDMPSXTTC-UHFFFAOYSA-N
- SMILES: O(C(C)C)C1=CC=C2C=CC=CC2=C1C=O
Computed Properties
- Exact Mass: 214.09900
- Monoisotopic Mass: 214.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.43950
2-Isopropoxy-1-naphthaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Isopropoxy-1-naphthaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008127-25g |
2-Isopropoxy-1-naphthaldehyde |
885-24-5 | 95% | 25g |
$1248.00 | 2023-08-31 | |
| TRC | I872810-2.5g |
2-Isopropoxy-1-naphthaldehyde |
885-24-5 | 2.5g |
$ 165.00 | 2022-06-02 | ||
| TRC | I872810-25g |
2-Isopropoxy-1-naphthaldehyde |
885-24-5 | 25g |
$ 1300.00 | 2022-06-02 | ||
| Chemenu | CM243117-25g |
2-Isopropoxy-1-naphthaldehyde |
885-24-5 | 95% | 25g |
$1122 | 2021-08-04 | |
| abcr | AB220221-1 g |
2-Isopropoxy-1-naphthaldehyde; 95% |
885-24-5 | 1g |
€169.30 | 2023-01-27 | ||
| abcr | AB220221-5 g |
2-Isopropoxy-1-naphthaldehyde; 95% |
885-24-5 | 5g |
€476.10 | 2023-01-27 | ||
| abcr | AB220221-10 g |
2-Isopropoxy-1-naphthaldehyde; 95% |
885-24-5 | 10g |
€775.00 | 2023-01-27 | ||
| abcr | AB220221-1g |
2-Isopropoxy-1-naphthaldehyde, 95%; . |
885-24-5 | 95% | 1g |
€149.30 | 2025-04-15 | |
| abcr | AB220221-5g |
2-Isopropoxy-1-naphthaldehyde, 95%; . |
885-24-5 | 95% | 5g |
€401.10 | 2025-04-15 | |
| abcr | AB220221-10g |
2-Isopropoxy-1-naphthaldehyde, 95%; . |
885-24-5 | 95% | 10g |
€644.40 | 2025-04-15 |
2-Isopropoxy-1-naphthaldehyde Suppliers
2-Isopropoxy-1-naphthaldehyde Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Isopropoxy-1-naphthaldehyde
Professional Introduction to 2-Isopropoxy-1-naphthaldehyde (CAS No. 885-24-5)
2-Isopropoxy-1-naphthaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 885-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative, characterized by its isopropoxy substituent on the naphthalene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s structural framework, combining the aromatic stability of naphthalene with the reactive aldehyde group and the electron-donating effect of the isopropoxy moiety, contributes to its versatility in medicinal chemistry applications.
The isopropoxy group in 2-Isopropoxy-1-naphthaldehyde plays a crucial role in modulating the reactivity and electronic properties of the molecule. This substitution pattern enhances its utility as a building block in constructing more complex pharmacophores. In recent years, researchers have leveraged this compound to develop novel therapeutic agents targeting a range of diseases, including inflammatory disorders and infectious diseases. The aldehyde functionality, in particular, serves as a versatile handle for further derivatization, enabling the formation of amides, imines, and other heterocyclic structures that are prevalent in drug molecules.
Recent advancements in synthetic methodologies have highlighted the importance of 2-Isopropoxy-1-naphthaldehyde in streamlined synthetic routes. For instance, studies have demonstrated its efficient conversion into more complex scaffolds through catalytic processes that minimize byproduct formation. These developments align with the growing emphasis on green chemistry principles, where sustainability and efficiency are paramount. The compound’s compatibility with various catalytic systems, including transition metal catalysts and organocatalysts, has opened new avenues for its application in large-scale synthesis.
In the realm of medicinal chemistry, 2-Isopropoxy-1-naphthaldehyde has been explored as a precursor for developing small-molecule inhibitors. Notably, its structural motif has been incorporated into molecules designed to interact with biological targets such as enzymes and receptors. Preliminary studies have shown promising results in modulating pathways associated with neurodegenerative diseases and metabolic disorders. The compound’s ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it an attractive candidate for drug discovery programs.
The chemical synthesis of 2-Isopropoxy-1-naphthaldehyde typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic strategies include nucleophilic substitution reactions on halogenated naphthalenes followed by functional group transformations to introduce the aldehyde and isopropoxy groups. Advances in computational chemistry have also facilitated the design of efficient synthetic routes by predicting reaction outcomes and minimizing experimental trials.
From an industrial perspective, the demand for 2-Isopropoxy-1-naphthaldehyde has increased due to its role in producing high-value pharmaceutical intermediates. Manufacturers have focused on scaling up production while adhering to stringent quality control measures to ensure consistency across batches. This has been achieved through process intensification techniques and continuous flow chemistry, which enhance reaction efficiency and reduce waste generation.
The biological activity of derivatives of 2-Isopropoxy-1-naphthaldehyde has been a focal point of research in recent years. Studies have revealed that modifications to its structure can significantly alter its pharmacological profile. For example, introducing additional functional groups or altering the substitution pattern can lead to compounds with enhanced binding affinity or selectivity for specific targets. Such discoveries underscore the importance of 2-Isopropoxy-1-naphthaldehyde as a versatile platform for drug development.
Moreover, the compound’s compatibility with modern analytical techniques has facilitated detailed mechanistic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and understand its reactivity. These insights have not only advanced our understanding of organic transformations but also provided critical data for optimizing synthetic protocols.
The future prospects of 2-Isopropoxy-1-naphthaldehyde are promising, with ongoing research exploring its potential in emerging therapeutic areas. Innovations in biocatalysis and enzymatic engineering may further enhance its utility by enabling more sustainable synthetic routes. Additionally, collaborations between academia and industry are expected to drive new applications for this compound in drug discovery and material science.
In conclusion, 2-Isopropoxy-1-naphthaldehyde (CAS No. 885-24-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in both academic research and industrial applications. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, solidifying its position as a cornerstone of modern medicinal chemistry.
885-24-5 (2-Isopropoxy-1-naphthaldehyde) Related Products
- 96501-80-3(Benzaldehyde,2,4-bis(1-methylethoxy)-)
- 107811-49-4(Benzaldehyde,4-ethoxy-2-(1-methylethoxy)-)
- 107811-48-3(4-Methoxy-2-(propan-2-yloxy)benzaldehyde)
- 19523-57-0(2-ethoxynaphthalene-1-carbaldehyde)
- 532965-67-6(Benzaldehyde, 3-methyl-2-(1-methylethoxy)-)
- 460730-73-8(Benzaldehyde, 2-ethoxy-6-(1-methylethoxy)- (9CI))
- 885-26-7(2-propoxynaphthalene-1-carbaldehyde)
- 22921-58-0(2-(propan-2-yloxy)benzaldehyde)
- 35129-22-7(2-Tert-butoxybenzaldehyde)
- 1084-35-1(2-Butoxynaphthalene-1-carbaldehyde)